2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It was first discovered by researchers at the University of Cambridge in the UK, and has since undergone preclinical and clinical trials to evaluate its efficacy and safety.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves blocking the angiotensin II type 2 receptor, which is found in the nervous system and is involved in the development of chronic pain. By blocking this receptor, 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide reduces the activity of pain-sensing neurons and reduces the perception of pain.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include reducing the activity of pain-sensing neurons, reducing inflammation in the nervous system, and reducing the perception of pain. The drug has also been shown to be well-tolerated in human clinical trials, with few side effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide for lab experiments is that it has been extensively studied in preclinical models of chronic pain, and has also undergone human clinical trials. This means that researchers have a good understanding of its mechanism of action and safety profile, which can help guide future research. However, one limitation of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is that it is a small molecule drug, which may limit its ability to penetrate certain tissues or target specific cells.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is in combination therapies, where 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is used in combination with other drugs to enhance its efficacy or reduce side effects. Another area of interest is in exploring the potential use of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in other conditions besides chronic pain, such as inflammatory diseases or cancer. Finally, there is ongoing research to better understand the mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, which could lead to the development of new drugs with similar mechanisms of action.
Synthesemethoden
The synthesis of 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to form the intermediate compound 2-(4-ethylphenoxy)propanol. This intermediate is then reacted with N-(3-aminophenyl)morpholine to form the final product, 2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in treating chronic pain. It has been shown to be effective in reducing pain in animal models of neuropathic pain, and has also been evaluated in human clinical trials for its safety and efficacy. The drug works by blocking the action of a specific protein called the angiotensin II type 2 receptor, which is involved in the development of chronic pain.
Eigenschaften
Produktname |
2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide |
---|---|
Molekularformel |
C21H24N2O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-16-6-8-19(9-7-16)27-15-20(24)22-18-5-3-4-17(14-18)21(25)23-10-12-26-13-11-23/h3-9,14H,2,10-13,15H2,1H3,(H,22,24) |
InChI-Schlüssel |
ZXFMJSXMIUUKHF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.